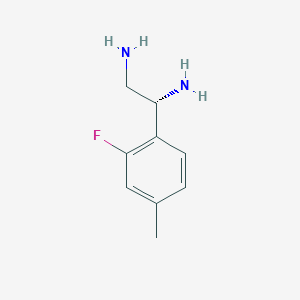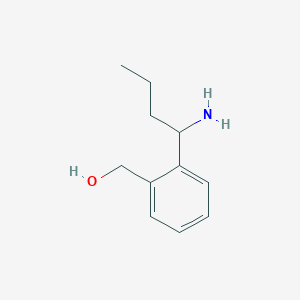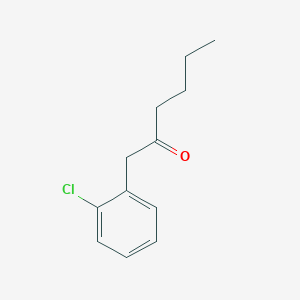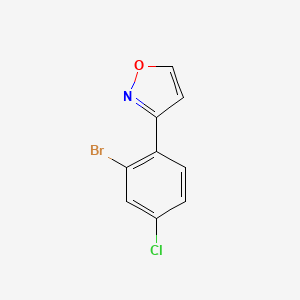
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is an organic compound that features a cyclopropylcarbonyl group attached to a vinylazepan-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one can be achieved through several methods. One common approach involves the cyclopropanation of vinylazepan-2-one derivatives using cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the cyclopropylcarbonyl group being introduced to the vinylazepan-2-one structure .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions. For example, the use of reusable catalysts such as Amberlyst-35 in a continuous-flow system can facilitate the synthesis of cyclopropylcarbonyl derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclopropylcarbonyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropylcarbonyl derivatives.
Applications De Recherche Scientifique
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cycloaddition reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one involves its interaction with specific molecular targets. The cyclopropylcarbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially affecting enzyme activity and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylcarbonyl derivatives: Compounds with similar cyclopropylcarbonyl groups.
Vinylazepan-2-one derivatives: Compounds with similar azepan-2-one structures.
Uniqueness
3-(Cyclopropylcarbonyl)-1-vinylazepan-2-one is unique due to the combination of the cyclopropylcarbonyl and vinylazepan-2-one moieties. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-(cyclopropanecarbonyl)-1-ethenylazepan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-2-13-8-4-3-5-10(12(13)15)11(14)9-6-7-9/h2,9-10H,1,3-8H2 |
Clé InChI |
MERUAEPBKCPSAI-UHFFFAOYSA-N |
SMILES canonique |
C=CN1CCCCC(C1=O)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)


![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)

